molecular formula C11H10O3 B141157 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde CAS No. 145654-01-9

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Cat. No. B141157
M. Wt: 190.19 g/mol
InChI Key: BLMUMRVGOIQZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09260473B2

Procedure details

A mixture of vanillin 17 (0.76 g, 4.90 mmol), K2CO3 (1.37 g, 9.90 mmol) and propargyl bromide (1.19 g, 6.90 mmol) in DMF (30 mL) was refluxed at 80° C. for 1 hr. Reaction mixture was cooled to 0° C. in ice bath and filtered through a short bed of celite. Ethyl acetate (50 mL) was added and the mixture was washed with 1N HCl (20 mL), extracted with ethyl acetate (100 mL). The organic phase was combined and washed with brine and dried over anhydrous Na2SO4. After filtration, solvent was removed under reduced pressure and the crude residue was purified by flash chromatography (hexane/ethyl acetate: 8/2) to afford 18 as white solid (0.74 g, 80%). 1HNMR (400 MHz, CDCl3) δ 2.57 (t, 1H), 3.94 (s, 3H), 4.85-4.86 (d, J=2.44 Hz, 2H), 7.13-7.15 (d, J=8.16 Hz, 1H), 7.43-7.47 (m, 2H), 9.87 (s, 1H); 13CNMR (100 MHz, CDCl3) δ 56.06, 56.65, 109.58, 112.71, 126.21, 131.00, 150.11, 152.17, 190.85.
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[C:12]([O-])([O-])=O.[K+].[K+].[CH2:18](Br)[C:19]#C>CN(C=O)C>[CH3:12][O:9][C:8]1[CH:10]=[CH:11][C:3]([CH:2]=[O:1])=[CH:4][C:5]=1[O:6][CH2:7][C:18]#[CH:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
1.37 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.19 g
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C. in ice bath
FILTRATION
Type
FILTRATION
Details
filtered through a short bed of celite
ADDITION
Type
ADDITION
Details
Ethyl acetate (50 mL) was added
WASH
Type
WASH
Details
the mixture was washed with 1N HCl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration, solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by flash chromatography (hexane/ethyl acetate: 8/2)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=O)C=C1)OCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.